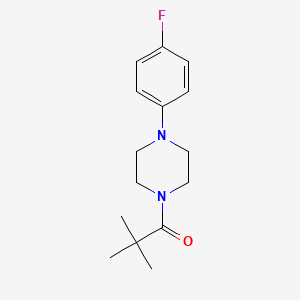

![molecular formula C21H19N3O2 B5867121 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione, also known as CHIR-99021, is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene expression. CHIR-99021 has been widely used in scientific research to study the role of GSK-3 in various biological processes.

Mécanisme D'action

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione selectively inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. GSK-3 has two isoforms, GSK-3α and GSK-3β, and this compound inhibits both isoforms with similar potency (Bhat et al., 2013). GSK-3 regulates many downstream signaling pathways by phosphorylating its substrates. By inhibiting GSK-3, this compound can modulate various cellular processes, such as Wnt signaling, insulin signaling, and NF-κB signaling (Ring et al., 2003).

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound can enhance the proliferation and survival of pancreatic beta cells by promoting the expression of key transcription factors and suppressing apoptosis (Zhang et al., 2015). This compound can also improve the insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway (Sakamoto et al., 2016). In addition, this compound can inhibit the proliferation and migration of vascular smooth muscle cells by suppressing the expression of matrix metalloproteinases (MMPs) and inflammatory cytokines (Zhang et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several advantages as a research tool. First, it is a highly selective and potent inhibitor of GSK-3, which allows for specific modulation of GSK-3 signaling without affecting other kinases. Second, it has good solubility and stability in aqueous solutions, which facilitates its use in cell culture and animal experiments. Third, it has been extensively validated in many different biological systems, which ensures its reliability and reproducibility. However, this compound also has some limitations. For example, it can exhibit off-target effects at high concentrations or prolonged exposure, which may complicate the interpretation of experimental results. In addition, its effects on different cell types and tissues may vary, which requires careful optimization of experimental conditions.

Orientations Futures

For research using 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione include investigating its role in aging and age-related diseases, studying its crosstalk with other signaling pathways, developing new derivatives or analogs, using it in combination with other drugs, and exploring its therapeutic potential for various diseases.

Méthodes De Synthèse

The synthesis of 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves several steps, including the preparation of 6-bromo-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione, the reaction with cyclohexylamine, and the purification of the product. The detailed synthesis method has been reported in several publications, including the original paper by Chen et al. (2009).

Applications De Recherche Scientifique

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has been extensively used in scientific research to study the role of GSK-3 in various biological processes, such as embryonic development, stem cell differentiation, neurogenesis, and cancer. For example, this compound has been shown to promote the self-renewal and pluripotency of embryonic stem cells by inhibiting GSK-3-mediated phosphorylation of key transcription factors (Ying et al., 2008). This compound has also been used to enhance the differentiation of neural stem cells into specific neuronal subtypes (Meyer et al., 2015). In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest (Deng et al., 2018).

Propriétés

IUPAC Name |

10-cyclohexylimino-14-hydroxy-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaen-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-20-14-9-5-4-8-13(14)19-17-15(21(26)24-23-19)10-11-16(18(17)20)22-12-6-2-1-3-7-12/h4-5,8-12,24,26H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQUZWWRKRBSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2C=CC3=C(NN=C4C3=C2C(=O)C5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)

![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)

![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)

![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)